molecular formula C15H31NO B1200263 Octapinol CAS No. 71138-71-1

Octapinol

Cat. No.: B1200263
CAS No.: 71138-71-1
M. Wt: 241.41 g/mol
InChI Key: RWMSXNCJNSILON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octapinol: is a chemical compound with the molecular formula C15H31NO . It is known for its surface-active properties and is used in various applications, particularly in the field of dental care. This compound is a substituted amino-alcohol, which means it contains both amine and alcohol functional groups. This compound is recognized for its ability to manage dental plaque and treat gingivitis .

Scientific Research Applications

Octapinol has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octapinol typically involves the reaction of 4-(2-propylpentyl)-1-piperidineethanol with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. The specific details of the synthetic route can vary depending on the desired purity and yield of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The industrial production methods also include purification steps such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Octapinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Octapinol involves its interaction with biological membranes and its ability to reduce surface tension. This compound exerts its effects by disrupting the formation of dental plaque and inhibiting the growth of bacteria. The molecular targets include bacterial cell walls and membranes, where this compound interferes with the adhesion and colonization of bacteria .

Comparison with Similar Compounds

Uniqueness of Octapinol: this compound is unique in its balanced lipophilic-hydrophilic properties, which make it effective in reducing surface tension and managing dental plaque without causing significant antibacterial resistance. Its specific molecular structure allows for targeted interactions with bacterial membranes, making it a valuable compound in dental care .

Properties

CAS No.

71138-71-1

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

2-[4-(2-propylpentyl)piperidin-1-yl]ethanol

InChI

InChI=1S/C15H31NO/c1-3-5-14(6-4-2)13-15-7-9-16(10-8-15)11-12-17/h14-15,17H,3-13H2,1-2H3

InChI Key

RWMSXNCJNSILON-UHFFFAOYSA-N

SMILES

CCCC(CCC)CC1CCN(CC1)CCO

Canonical SMILES

CCCC(CCC)CC1CCN(CC1)CCO

Synonyms

octapinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octapinol
Reactant of Route 2
Octapinol
Reactant of Route 3
Reactant of Route 3
Octapinol
Reactant of Route 4
Reactant of Route 4
Octapinol
Reactant of Route 5
Octapinol
Reactant of Route 6
Octapinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.